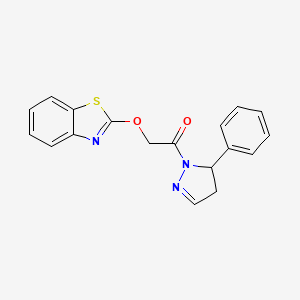![molecular formula C19H21N3O2 B5442877 1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5442877.png)
1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitrophenyl group and a phenylprop-2-enyl group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, cinnamaldehyde, and piperazine.
Step 1 - Formation of Schiff Base: 4-nitroaniline reacts with cinnamaldehyde under acidic conditions to form a Schiff base intermediate.
Step 2 - Cyclization: The Schiff base intermediate undergoes cyclization with piperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the phenylprop-2-enyl group, which may result in different biological activities.
4-[(E)-3-phenylprop-2-enyl]piperazine: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the nitrophenyl and phenylprop-2-enyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-22(24)19-10-8-18(9-11-19)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUBMXKJHGQLQK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N,N'-trimethyl-N'-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5442798.png)

![1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5442814.png)
![N-(2-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5442817.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide](/img/structure/B5442833.png)
![N-[2-methoxy-4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5442840.png)
![7-methyl-2-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5442843.png)

![3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5442849.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5442851.png)



![N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine](/img/structure/B5442901.png)
